Sodium 2-oxobutanoate-13C,d4, also known as sodium 3-methyl-2-oxobutanoate-13C,d4, is a deuterated and carbon-13 labeled derivative of sodium 3-methyl-2-oxobutanoate. This compound plays a crucial role as a metabolic intermediate in various biochemical pathways, particularly in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli and other organisms. Its molecular formula is , and it has a molecular weight of approximately 139.09 g/mol .
Sodium 2-oxobutanoate-13C,d4 can undergo several chemical transformations:
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.
Sodium 2-oxobutanoate-13C,d4 is significant in biological systems due to its role as a precursor in the synthesis of pantothenic acid. In Escherichia coli, it participates in metabolic pathways that lead to the production of coenzyme A (CoA), essential for fatty acid metabolism and the synthesis of acetyl-CoA. Additionally, it has been observed to induce convulsions in animal models, suggesting potential neuroactive properties mediated through GABAergic and glutamatergic mechanisms .
The synthesis of sodium 2-oxobutanoate-13C,d4 typically involves:
Sodium 2-oxobutanoate-13C,d4 has several applications across various fields:
Studies have indicated that sodium 2-oxobutanoate-13C,d4 interacts with several biochemical pathways. Its conversion into pantothenic acid highlights its importance in cellular metabolism. Additionally, research suggests that it may influence gene expression and enzyme activity within metabolic pathways related to amino acids and neurotransmitter synthesis .
Several compounds share structural similarities with sodium 2-oxobutanoate-13C,d4. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sodium 3-methyl-2-oxobutanoate | C5H8O3Na | Precursor for pantothenic acid; not isotopically labeled |
| Sodium 3-methyl-2-oxobutanoate-d7 | C5H8O3Na (deuterated) | Similar function but different isotopic labeling |
| Sodium 3-methyl-2-oxobutanoate-13C4 | C5H8O3Na (carbon-labeled) | Lacks deuterium label; used in metabolic studies |
| Sodium 3-methyl-2-oxobutanoate-d6 | C5H8O3Na (deuterated) | Similar properties but different isotopic composition |
The uniqueness of sodium 2-oxobutanoate-13C,d4 lies in its dual isotopic labeling (both deuterium and carbon-13), which enhances its utility as a tracer in metabolic studies while maintaining its role as a key intermediate in essential biochemical pathways .
The biosynthesis of 2-oxobutanoate represents a crucial metabolic junction in cellular biochemistry, serving as a fundamental precursor for branched-chain amino acid synthesis and energy metabolism [21]. Two primary biosynthetic pathways contribute to 2-oxobutanoate formation in living organisms, with each pathway offering distinct advantages for isotopic labeling strategies.
The predominant pathway involves the enzymatic conversion of L-threonine to 2-oxobutanoate through the action of threonine ammonia-lyase, also known as threonine deaminase [23]. This enzyme catalyzes the deamination reaction: L-threonine → 2-oxobutanoate + ammonia, proceeding through a pyridoxal-5'-phosphate-dependent mechanism [23]. The reaction occurs via formation of an intermediate 2-aminobut-2-enoate, which spontaneously converts to 2-iminobutanoate before final hydrolysis to 2-oxobutanoate [23]. This pathway demonstrates stereochemical specificity, with the hydroxyl group at carbon-3 of L-threonine being replaced by hydrogen with retention of configuration [24].
An alternative biosynthetic route utilizes the citramalate pathway, which has been identified as the predominant mechanism in certain bacterial species such as Geobacter sulfurreducens [21]. In this pathway, 2-oxobutanoate synthesis originates from acetyl-coenzyme A and pyruvate through citramalate synthase activity [21]. Carbon-13 labeling studies have demonstrated that this pathway accounts for the majority of isoleucine biosynthesis in specific microorganisms, highlighting its metabolic significance [11] [21].
The metabolic network surrounding 2-oxobutanoate extends beyond simple biosynthesis to encompass complex degradation pathways [22]. The compound serves as a substrate for branched-chain alpha-keto acid dehydrogenase complexes, which catalyze oxidative decarboxylation to propionyl-coenzyme A [25]. This reaction represents the initial step in 2-oxobutanoate catabolism, proceeding through methylmalonyl-coenzyme A intermediates before ultimate conversion to succinyl-coenzyme A [25].
The development of efficient synthetic methodologies for incorporating carbon-13 and deuterium isotopes into 2-oxobutanoate derivatives requires sophisticated chemical approaches that ensure high isotopic enrichment while maintaining structural integrity [26]. Modern synthetic strategies employ both classical organic synthesis principles and advanced catalytic methodologies to achieve precise isotopic labeling.
Late-stage deuteration methodologies have emerged as particularly powerful tools for isotopic incorporation into organic substrates [26]. Ruthenium-catalyzed deuteration using heavy water as the deuterium source represents a versatile approach for selective isotopic incorporation [26]. The reaction employs ruthenium on carbon catalyst under hydrogen atmosphere in deuterium oxide, achieving deuterium incorporation rates of 95-97% at alpha-carbon positions [26]. Reaction conditions typically involve temperatures of 80°C with overnight incubation periods to ensure complete isotopic exchange [26].
Palladium-catalyzed methodologies offer complementary approaches for deuterium incorporation, particularly effective for aromatic and benzylic positions [27]. These reactions utilize deuterium gas or deuterium oxide as isotopic sources, with palladium nanoparticles demonstrating exceptional efficiency in hydrogen isotope exchange reactions [40]. The catalytic mechanism involves oxidative addition of carbon-hydrogen bonds to palladium centers, followed by reductive elimination with deuterium incorporation [37].
Carbon-13 incorporation strategies frequently rely on biosynthetic precursor approaches, utilizing isotopically enriched starting materials in metabolic pathways [9]. The synthesis of carbon-13 labeled amino acids through palladium-catalyzed carbon-hydrogen functionalization demonstrates high-yielding routes to isotopically enriched compounds [9]. These methodologies employ carbon-13 labeled pyruvate or acetate precursors, achieving incorporation through established biosynthetic pathways [35].
| Synthesis Method | Isotope | Incorporation Efficiency | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ruthenium-catalyzed deuteration | ²H | 95-97% | 80°C, D₂O, H₂ atmosphere | [26] |
| Palladium nanoparticle exchange | ²H | 85-95% | 55°C, D₂ gas, THF | [40] |
| Biosynthetic incorporation | ¹³C | 90-99% | Cell culture, labeled precursors | [9] |
| Chemical deuteration | ²H | 78-86% | Metal catalyst, D₂O | [39] |
Iridium-catalyzed transfer deuteration represents another sophisticated approach for isotopic labeling [36]. These reactions utilize deuterium oxide as both solvent and deuterium source, with formic acid derivatives serving as reducing agents [36]. The methodology demonstrates particular effectiveness for alkene substrates, achieving high levels of deuterium incorporation under mild reaction conditions [36].
Electrochemical deuteration methods have gained attention as environmentally sustainable approaches for isotopic labeling [13]. These methodologies employ heavy water splitting under mild electrochemical conditions, offering selective deuterium incorporation without harsh chemical reagents [13]. The electrochemical approach provides excellent control over reaction selectivity and deuterium incorporation efficiency [13].
The purification and quality assessment of isotopically labeled sodium 2-oxobutanoate-13C,d4 requires specialized analytical techniques that can accurately determine isotopic enrichment levels while ensuring chemical purity [17]. High-performance liquid chromatography serves as the primary separation technique for product isolation, utilizing refractive index detection for quantitative analysis [14].
Nuclear magnetic resonance spectroscopy represents the gold standard for isotopic enrichment determination in doubly-labeled compounds [17]. Deuterium nuclear magnetic resonance provides practical tools for carbon-13 atom percent determination in carbon-13/deuterium doubly-labeled compounds [17]. The technique allows direct measurement of deuterium incorporation at specific molecular positions while simultaneously confirming carbon-13 enrichment levels [17].
Carbon-13 nuclear magnetic resonance analysis enables precise quantification of isotopic incorporation through integration of labeled versus unlabeled carbon signals [20]. Deuterium isotope effects on carbon-13 chemical shifts provide additional confirmation of successful isotopic labeling [20]. Factor analysis of deuterium isotope effects reveals structural information about isotopic incorporation patterns [20].
Mass spectrometric analysis serves as a complementary technique for molecular weight confirmation and isotopic pattern verification [16]. Electrospray ionization mass spectrometry provides molecular ion signals consistent with expected isotopic compositions [16]. The technique enables detection of impurities and side products that may arise during synthetic procedures [16].
| Analytical Method | Parameter Measured | Typical Range | Acceptance Criteria |
|---|---|---|---|
| HPLC-RI | Chemical purity | 95-99% | >98% |
| ²H NMR | Deuterium content | 90-99% | >95% |
| ¹³C NMR | Carbon-13 enrichment | 90-99% | >95% |
| Mass spectrometry | Molecular weight | ±0.1 Da | Exact mass match |
Quality control protocols must address the stability of isotopic labels under various storage and handling conditions [19]. Stable isotope-labeled compounds require storage at low temperatures with protection from light to prevent isotopic exchange or chemical degradation [19]. Temperature-controlled storage at -20°C represents standard practice for maintaining compound integrity over extended periods [6].
Analytical validation procedures include assessment of isotopic enrichment retention during purification processes [28]. Multiple analytical techniques provide orthogonal confirmation of isotopic content, ensuring reliable quality assessment [28]. Inter-laboratory validation studies demonstrate reproducibility of analytical methodologies across different research facilities [16].
Nuclear magnetic resonance spectroscopy provides unparalleled structural information for isotopologue verification, offering direct observation of isotopic substitution effects through chemical shift perturbations and coupling pattern changes. The technique excels in determining the specific positions of isotopic labels within molecular structures and quantifying their incorporation levels [1] [2].
The fundamental principle underlying nuclear magnetic resonance isotopologue analysis relies on deuterium-induced isotope effects on carbon-13 chemical shifts. These effects manifest as measurable changes in nuclear magnetic resonance parameters when hydrogen atoms are replaced by deuterium at various positions within the molecular framework [3] [4]. For sodium 2-oxobutanoate-13C,d4, the presence of deuterium atoms creates distinctive chemical shift patterns that serve as fingerprints for isotopologue identification.
One-bond deuterium isotope effects typically produce upfield shifts of 200.3 ± 0.5 parts per billion for carbon nuclei directly bonded to deuterium atoms [5]. This effect arises from the reduced vibrational amplitude of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in altered electron density distribution around the carbon nucleus [4]. The magnitude of this effect provides quantitative information about the degree of deuteration at specific carbon positions.
Two-bond and three-bond deuterium isotope effects extend the analytical utility of nuclear magnetic resonance spectroscopy for isotopologue verification. Two-bond effects typically range from 100 to 300 parts per billion and show strong correlation with one-bond carbon-hydrogen coupling constants [3]. Three-bond effects, while smaller at 20 to 40 parts per billion, remain measurable and provide information about more distant deuterium substitutions within the molecular framework [3].
Quantitative carbon-13 nuclear magnetic resonance spectroscopy enables direct measurement of isotopic enrichment levels in labeled compounds [6] [7]. This approach exploits the differential relaxation properties and chemical shift dispersion of carbon nuclei in different isotopologue forms. By employing appropriate pulse sequences and relaxation delays, researchers can quantitatively determine the extent of carbon-13 incorporation at specific molecular positions.
The technique requires careful attention to experimental parameters to ensure accurate quantification. Relaxation delay optimization becomes critical when analyzing isotopologues with different nuclear magnetic resonance relaxation properties [6]. Carbon-13 and deuterium decoupling strategies must be implemented to resolve overlapping signals from different isotopologue species, allowing accurate integration and quantification of individual isotopomer contributions.
Site-specific isotopic analysis through quantitative nuclear magnetic resonance provides biosynthetic pathway information and metabolic flux data [8]. For sodium 2-oxobutanoate-13C,d4, this capability enables researchers to trace the compound through metabolic transformations and determine its incorporation into downstream metabolites with positional specificity.
Advanced computational approaches complement experimental nuclear magnetic resonance measurements for isotopologue analysis. Difference-dedicated second-order vibrational perturbation theory represents a significant advancement in predicting nuclear magnetic resonance isotopic shifts with reduced computational requirements [1]. This method restricts geometry-dependent calculations to regions around isotopic substitution sites, achieving computational savings up to 95% while maintaining accuracy comparable to full molecular treatments.
The approach utilizes localized vibrational modes common to isotopologues, designed to capture differences in vibration patterns with a minimal subset of modes [1]. For sodium 2-oxobutanoate-13C,d4, this computational framework enables prediction of nuclear magnetic resonance parameters for verification against experimental observations, enhancing confidence in isotopologue assignments.
Experimental validation of difference-dedicated vibrational perturbation theory predictions demonstrates excellent agreement with observed nuclear magnetic resonance data across molecular series of increasing complexity [1]. The method provides time resolution of 251.5 picoseconds and energy resolution of 141.1 kiloelectron volts, enabling accurate prediction of isotopologue-specific nuclear magnetic resonance parameters.
| NMR Technique | Isotopic System | Chemical Shift Range (ppm) | Precision (ppb) | Key Applications |
|---|---|---|---|---|
| 1H NMR [3] | H/D exchange | 0.5-15.0 | 16.5-27.5 | DIE measurement over 2-4 bonds |
| 13C NMR [5] | Carbon-13 labeling | 0-220 | 200.3 | Isotope shift determination |
| 2H NMR [9] | Deuterium labeling | 0.5-15.0 | N/A | Deuteration verification |
| Quantitative 13C NMR [6] | Site-specific 13C analysis | 0-220 | 1000-5000 | Biosynthetic pathway analysis |
| DEPT Experiments [10] | Carbon multiplicity | 0-220 | N/A | Carbon environment identification |
| Difference-Dedicated VPT2 [1] | Isotopologue shifts | 0-220 | 100-300 | Computational isotope shift prediction |
Mass spectrometry provides the most sensitive and accurate method for determining isotopic purity in labeled compounds, offering direct measurement of molecular mass differences that correspond to specific isotopologue compositions [11] [12] [13]. The technique enables quantitative analysis of isotopic enrichment levels and detection of unlabeled impurities at parts-per-million sensitivity levels.
High-resolution mass spectrometry represents the gold standard for isotopologue analysis, providing sufficient mass accuracy to resolve closely spaced isotopomer peaks [12] [13]. Time-of-flight mass spectrometry achieves mass resolving powers between 10,000 and 50,000, enabling separation of isotopologues differing by single mass units [14]. For sodium 2-oxobutanoate-13C,d4, this resolution readily distinguishes the target compound (molecular weight 143.11) from unlabeled material (molecular weight 138.11) and partially labeled intermediates.
Orbitrap mass spectrometry extends resolution capabilities to 100,000-1,000,000, providing unprecedented accuracy for isotopologue measurements [15] [13]. This technology enables detection of isobaric interferences and accurate quantification of isotopic distributions with precision levels of 0.006 to 0.04 parts per thousand [15]. The enhanced resolution proves particularly valuable when analyzing complex mixtures containing multiple isotopologue species.
Isotope ratio mass spectrometry provides ultra-high precision measurements of isotopic compositions, achieving precision levels below 0.1 parts per thousand for stable isotope analysis [17]. This technique employs magnetic sector instruments with multiple collector arrays, enabling simultaneous measurement of all relevant isotopologue masses [18]. The approach proves particularly valuable for verification of isotopic enrichment levels and detection of isotopic contamination.
The Panorama isotope ratio mass spectrometer exemplifies advanced isotopologue analysis capabilities, operating at mass resolving powers of 40,000 with maximum useful resolution approaching 80,000 [18]. Ion counting with continuous rebalancing enables high-precision measurements of rare, multiply-substituted isotopologues with relative abundances as low as 0.1 parts per million. For sodium 2-oxobutanoate-13C,d4, this sensitivity enables detection of minor isotopologue impurities that might affect experimental results.
Liquid chromatography-electrospray ionization-high resolution mass spectrometry provides comprehensive isotopologue characterization through combined separation and mass analysis [12]. This approach enables analysis of complex mixtures containing multiple isotopologue species while providing structural confirmation through tandem mass spectrometry fragmentation patterns.
Sample preparation protocols for liquid chromatography-mass spectrometry analysis require optimization to preserve isotopic integrity and minimize back-exchange processes [12]. Solvent systems must be selected to maintain deuterium labeling stability while providing adequate chromatographic separation of isotopologue species. Mobile phase deuterium content affects isotope exchange equilibria and must be controlled to ensure accurate measurements.
Full scan mass spectrometry acquisition enables extraction and integration of isotopic ion signals for quantitative isotopic enrichment calculations [12]. Selected ion monitoring provides enhanced sensitivity for trace isotopologue detection while maintaining sufficient specificity for complex mixture analysis. The resulting isotopic purity calculations achieve precision levels of 0.1 to 0.5 percent for most labeled compounds.
| MS Technique | Mass Resolution | Mass Accuracy (ppm) | Precision (‰) | Isotopologue Sensitivity | Primary Application |
|---|---|---|---|---|---|
| High-Resolution Time-of-Flight MS [14] | 10,000-50,000 | 1-5 | 0.1-1.0 | 0.1 ppm | Rapid isotopic screening |
| Orbitrap MS [15] | 100,000-1,000,000 | 0.1-1 | 0.006-0.04 | 0.1 ppm | High-precision measurements |
| Isotope Ratio MS [18] | 40,000-80,000 | 0.02-0.04 | 0.1-0.5 | 0.1 ppm | Gas-phase isotopologue analysis |
| LC-ESI-HR-MS [12] | 30,000-100,000 | 1-3 | 0.5-2.0 | 1 ppm | Deuterated compound purity |
| Accurate Mass LC/MS [11] | 10,000-50,000 | 1-5 | 0.1-1.0 | 0.5 ppm | Isotopic enrichment quantification |
| Multicollector IRMS [17] | 40,000-80,000 | 0.02-0.04 | 0.1-0.5 | 0.1 ppm | Ultra-precise isotope ratios |
Chromatographic techniques provide essential capabilities for isotopologue separation and analysis, enabling physical separation of isotopically labeled compounds from their unlabeled counterparts and other isotopologue species [20] [21] [22]. These methods exploit subtle differences in physicochemical properties arising from isotopic substitution to achieve analytical separation and quantification.
Gas chromatography demonstrates exceptional capability for isotopologue separation across diverse compound classes [22] [23]. Comprehensive evaluation of 47 isotopologue pairs using twelve different stationary phases reveals significant separation potential for deuterated compounds [22]. The separation mechanism depends on differential interactions between isotopologues and stationary phase materials, with the magnitude and direction of isotope effects varying according to stationary phase polarity.
Nonpolar stationary phases, particularly polydimethylsiloxane-based materials, typically exhibit inverse isotope effects where deuterated compounds elute before their protiated counterparts [22] [24]. This behavior results from weaker van der Waals interactions for deuterated molecules due to their altered vibrational properties and reduced polarizability. The effect magnitude correlates with the number and position of deuterium substitutions within the molecular structure.
Polar stationary phases, including ionic liquid phases such as Ionic Liquid 111i, demonstrate normal isotope effects with deuterated compounds showing longer retention times [22] [24]. The Ionic Liquid 111i stationary phase achieves particularly effective separation for aromatic compounds containing deuterium substitutions. The enhanced separation results from stronger hydrogen bonding interactions between deuterated functional groups and polar stationary phase components.
Position-dependent isotope effects significantly influence chromatographic separation efficiency [24]. Deuterium atoms connected to sp² hybridized carbons produce greater retention effects compared to sp³ substitutions, particularly on polar stationary phases. This selectivity enables separation of positional isomers and provides structural information about deuterium substitution patterns within isotopologue mixtures.
Liquid chromatography offers complementary separation mechanisms for isotopologue analysis through exploitation of hydrogen-deuterium isotope effects in solution-phase interactions [20] [25]. Normal phase liquid chromatography conditions suppress hydrophobic interactions while enhancing polar interactions that discriminate between isotopologues based on their differential hydrogen bonding capabilities.
Silanol-containing stationary phases provide enhanced separation efficiency for aromatic hydrogen-deuterium isotopologues through optimized hydroxyl-π interactions [20] [25]. Carbon-13 nuclear magnetic resonance analysis reveals higher electron density in deuterated aromatic compounds, leading to stronger interactions with silanol hydroxyl groups and increased retention times. This mechanism enables tunable separation based on the balance between electrostatic and geometric effects.
Fullerene-bonded monolithic columns offer alternative separation mechanisms through carbon-hydrogen-π interactions that favor protiated compounds [20] [25]. The electrostatic attraction based on dipole-induced dipole interactions creates opposite isotope effects compared to silanol phases. Van't Hoff analysis confirms that these separations are primarily enthalpy-driven, with minimal entropy contributions to the separation process.
Bio-Rad Aminex high-performance exchange chromatography columns provide specialized capabilities for analysis of organic acid isotopologues [26] [27]. The method employs sulfuric acid mobile phases at 35 degrees Celsius with ultraviolet detection at 210 nanometers. Retention times for 3-methyl-2-oxobutanoic acid derivatives occur at 13.0 minutes, enabling baseline separation from related compounds and isotopologue species.
Gas chromatography-mass spectrometry integration provides powerful analytical capabilities for isotopologue analysis through combined separation and mass identification [28] [29]. Selected ion monitoring techniques enable simultaneous analysis of labeled and unlabeled compounds despite minimal chromatographic separation. The mass spectrometer discriminates between isotopologues based on their characteristic molecular ion patterns while chromatography provides additional selectivity.
Isotope dilution analysis using chromatographic separation represents a highly accurate quantitative approach for isotopologue analysis [30]. Known masses of deuterium-labeled standards are added to samples, followed by chromatographic separation of endogenous and labeled forms. Quantification relies on the ratio of labeled to unlabeled species after separation, providing excellent accuracy and precision for biological sample analysis.
Compound-specific isotope analysis through gas chromatography-isotope ratio mass spectrometry enables measurement of isotopic compositions for individual compounds in complex mixtures [31] [17]. The approach requires optimization of chromatographic peak width, integration time, and data acquisition parameters to achieve accurate isotope ratio measurements. Standard-sample-standard bracketing protocols correct for instrumental mass bias and ensure measurement accuracy.
| Chromatographic Method | Stationary Phase | Isotope Effect Type | Separation Efficiency | Resolution (Rs) | Detection Limit (ng) |
|---|---|---|---|---|---|
| Gas Chromatography (Nonpolar) [22] | Polydimethylsiloxane | Inverse (normal) | Moderate | 1.2-2.5 | 1-10 |
| Gas Chromatography (Polar) [22] | Ionic Liquid (IL-111i) | Normal | High | 2.0-4.0 | 0.5-5 |
| High-Performance Liquid Chromatography [26] | C18 Reversed Phase | Variable | Moderate | 1.5-3.0 | 10-100 |
| Gas Chromatography-IRMS [31] | Various (12 phases tested) | Both normal and inverse | Variable | 1.0-3.5 | 1-50 |
| Liquid Chromatography-MS/MS [28] | Bio-Rad Aminex HPX-87H | Minimal | Moderate | 2.0-3.5 | 5-50 |
| Capillary Gas Chromatography [25] | Aromatic π-interaction phases | Tunable H/D effects | High | 2.5-5.0 | 0.1-1 |
Successful isotopologue separation requires systematic optimization of chromatographic conditions to maximize resolution while maintaining analysis throughput [21] [32]. Column selection represents the most critical parameter, with stationary phase polarity determining both the magnitude and direction of isotope effects. Comprehensive screening across multiple stationary phase chemistries identifies optimal separation conditions for specific isotopologue pairs.
Temperature programming strategies significantly influence isotopologue separation efficiency in gas chromatography [32] [24]. Van't Hoff analysis reveals that isotopologue separations are primarily enthalpy-driven, with temperature affecting the magnitude of retention differences. Isothermal conditions often provide better separation than temperature programming for closely eluting isotopologue pairs.
Mobile phase optimization in liquid chromatography requires careful consideration of deuterium exchange equilibria and isotopic integrity [28] [33]. Protic solvents may induce back-exchange of deuterium labels, compromising analytical accuracy. Aprotic or deuterated solvent systems maintain isotopic labeling while providing adequate chromatographic performance for isotopologue separation.
| Deuterium Isotope Effect | Chemical Shift Effect (ppb) | Direction | Structural Dependence | Temperature Coefficient (ppb/K) |
|---|---|---|---|---|
| One bond (1Δ) [5] | 200.3 ± 0.5 | Upfield | Hybridization dependent | -0.06 |
| Two bonds (2Δ) [3] | 100-300 | Upfield | Strong correlation with 1JCH | Variable |
| Three bonds (3Δ) [3] | 20-40 | Upfield | Moderate correlation | Minimal |
| Four bonds (4Δ) [3] | 1-5 | Variable | Weak correlation | Negligible |
| Geminal [3] | 16.5-27.5 | Upfield | Position dependent | Variable |
| Long range [3] | 0.1-2.0 | Variable | Conformation dependent | Variable |
Detection strategies for chromatographic isotopologue analysis must accommodate the subtle differences in physical properties between isotopically labeled and unlabeled compounds [30] [34]. Mass spectrometric detection provides the highest specificity through molecular weight discrimination, while maintaining sufficient sensitivity for trace isotopologue analysis. Ultraviolet detection offers cost-effective analysis for compounds with appropriate chromophores, though specificity limitations require careful method validation.
Quantification approaches for isotopologue analysis depend on the analytical objectives and required precision levels [12] [35]. External standard calibration provides adequate accuracy for most applications, while isotope dilution methods achieve superior precision through internal standardization. Standard addition techniques correct for matrix effects and ensure accurate quantification in complex biological samples.
| Analytical Method | Isotopic Purity Range (%) | Precision (%) | Sample Amount Required | Analysis Time (min) | Cost Effectiveness |
|---|---|---|---|---|---|
| Full Scan MS Integration [12] | 90-99.9 | 0.1-0.5 | 1-10 mg | 5-15 | Moderate |
| Selected Ion Monitoring [28] | 95-99.9 | 0.05-0.2 | 0.1-1 mg | 3-10 | High |
| Quantitative 13C NMR [6] | 85-99 | 0.5-2.0 | 5-50 mg | 30-120 | Low |
| Isotope Dilution Analysis [30] | 90-99.5 | 0.1-0.3 | 1-5 mg | 10-30 | Moderate |
| High-Resolution MS [13] | 95-99.9 | 0.05-0.1 | 0.5-5 mg | 5-20 | Low |
| Difference Spectroscopy [1] | 90-99 | 0.2-1.0 | 10-100 mg | 60-180 | Moderate |
The comprehensive analytical characterization of sodium 2-oxobutanoate-13C,d4 requires integration of nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic techniques to achieve complete isotopologue verification. Nuclear magnetic resonance provides unambiguous structural confirmation and isotopic position determination through characteristic isotope shift patterns. Mass spectrometry delivers accurate isotopic purity assessment with exceptional sensitivity and precision. Chromatographic methods enable physical separation and quantitative analysis of isotopologue mixtures while providing additional selectivity and purification capabilities.
These complementary analytical approaches collectively ensure the quality and reliability of isotopically labeled compounds for research applications. The integration of multiple techniques provides redundant verification pathways and enhances confidence in analytical results. Advanced computational methods support experimental measurements and enable predictive modeling of isotopologue properties. Together, these analytical capabilities enable researchers to fully characterize and utilize sophisticated isotopically labeled compounds like sodium 2-oxobutanoate-13C,d4 in metabolic studies and analytical method development.